1-(3-methylpiperidin-1-yl)-2-phenylethanone
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Overview
Description
1-(3-Methylpiperidin-1-yl)-2-phenylethanone is a chemical compound that features a piperidine ring substituted with a methyl group and a phenylethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-methylpiperidin-1-yl)-2-phenylethanone typically involves the reaction of 3-methylpiperidine with 2-phenylethanone under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the piperidine, followed by nucleophilic addition to the carbonyl group of the phenylethanone .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methylpiperidin-1-yl)-2-phenylethanone can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
1-(3-Methylpiperidin-1-yl)-2-phenylethanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-methylpiperidin-1-yl)-2-phenylethanone involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, potentially modulating their activity. The phenylethanone moiety may contribute to the compound’s binding affinity and specificity . The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-(3-Methylpiperidin-1-yl)acetic acid: Similar structure but with an acetic acid moiety instead of phenylethanone.
1-(1-Benzylpiperidin-4-yl)-N-methylmethanamine: Contains a benzyl group and a different substitution pattern on the piperidine ring.
1-(3-Methylpyridin-2-yl)acetone: Features a pyridine ring instead of piperidine.
Uniqueness: 1-(3-Methylpiperidin-1-yl)-2-phenylethanone is unique due to its specific combination of a piperidine ring with a phenylethanone moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
1-(3-methylpiperidin-1-yl)-2-phenylethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-12-6-5-9-15(11-12)14(16)10-13-7-3-2-4-8-13/h2-4,7-8,12H,5-6,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWJUIOVZXZYXQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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